molecular formula C15H9Cl2FN4S B12033231 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-94-0

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12033231
CAS No.: 478253-94-0
M. Wt: 367.2 g/mol
InChI Key: PNBZGQAFMLVOJE-UFWORHAWSA-N
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Description

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, chlorinated phenyl groups, and a fluorobenzylidene moiety

Preparation Methods

The synthesis of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-chloro-6-fluorobenzaldehyde with 3-amino-1,2,4-triazole-5-thione under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the imine group, converting it to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent. Studies have demonstrated its efficacy against various bacterial and fungal strains.

    Medicine: Research is ongoing to explore its potential as an anticancer agent. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in cellular processes. For example, its antimicrobial activity may be attributed to the inhibition of bacterial cell wall synthesis or disruption of fungal cell membranes. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione can be compared with other triazole derivatives, such as:

    Fluconazole: A well-known antifungal agent that also contains a triazole ring. Unlike this compound, fluconazole is primarily used in clinical settings for treating fungal infections.

    Itraconazole: Another antifungal agent with a triazole ring. It has a broader spectrum of activity compared to fluconazole but shares similar mechanisms of action.

    Voriconazole: A triazole derivative used to treat serious fungal infections. It is known for its high potency and effectiveness against resistant strains.

The uniqueness of this compound lies in its dual chlorinated phenyl groups and fluorobenzylidene moiety, which confer distinct chemical and biological properties.

Biological Activity

The compound 4-((2-Chloro-6-fluorobenzylidene)amino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 578701-28-7) belongs to the class of 1,2,4-triazole derivatives, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its antimicrobial, antifungal, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The molecular formula for this compound is C15H9ClF2N4SC_{15}H_{9}ClF_{2}N_{4}S with a molecular weight of 350.77 g/mol. The presence of chlorine and fluorine substituents in its structure suggests potential interactions with biological targets.

Antimicrobial Activity

Research indicates that 1,2,4-triazole derivatives exhibit antimicrobial properties. The compound has been tested against various bacterial strains:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

In vitro studies demonstrated that derivatives containing the triazole moiety can inhibit the growth of these pathogens effectively. The presence of electron-withdrawing groups such as chlorine enhances the antimicrobial efficacy by increasing the lipophilicity of the compounds, facilitating better membrane penetration .

Antifungal Activity

The compound also shows promising antifungal activity. Studies have reported that triazole derivatives can act against fungi such as:

  • Candida albicans
  • Aspergillus niger

The mechanism often involves inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes . This mechanism is similar to that of established antifungal agents like fluconazole.

Anticancer Properties

Recent investigations into the anticancer potential of triazole derivatives have highlighted their ability to induce cytotoxic effects on various cancer cell lines. For example:

  • HT-29 (colorectal cancer)
  • MCF7 (breast cancer)

The compound has been shown to inhibit cell proliferation significantly and induce apoptosis in these cancer cells. The cytotoxic activity is often linked to the ability of triazoles to interact with key signaling pathways involved in cancer progression .

Case Study: HT-29 Cell Line

In a study focusing on HT-29 cells, compounds containing a 1,2,4-triazole scaffold exhibited significant cytotoxicity with IC50 values in the micromolar range. The study also noted that these compounds could cause cell cycle arrest at the G0/G1 phase, indicating their potential as chemotherapeutic agents .

Summary of Biological Activities

The following table summarizes the biological activities observed for this compound:

Biological ActivityTarget Organisms/CellsMechanism
AntimicrobialS. aureus, E. coliMembrane disruption
AntifungalC. albicansInhibition of ergosterol synthesis
AnticancerHT-29, MCF7Induction of apoptosis and cell cycle arrest

Properties

CAS No.

478253-94-0

Molecular Formula

C15H9Cl2FN4S

Molecular Weight

367.2 g/mol

IUPAC Name

4-[(E)-(2-chloro-6-fluorophenyl)methylideneamino]-3-(2-chlorophenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H9Cl2FN4S/c16-11-5-2-1-4-9(11)14-20-21-15(23)22(14)19-8-10-12(17)6-3-7-13(10)18/h1-8H,(H,21,23)/b19-8+

InChI Key

PNBZGQAFMLVOJE-UFWORHAWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=C(C=CC=C3Cl)F)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=C(C=CC=C3Cl)F)Cl

Origin of Product

United States

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